

Method validation for Deltamethric Acid Chloride analysis

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Compound of Interest

Compound Name: *Deltamethric Acid Chloride*

Cat. No.: *B8478746*

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Application Note:

A Validated Stability-Indicating RP-HPLC Method for the Quantification of **Deltamethric Acid Chloride**

Abstract

This application note details a robust, validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Deltamethric Acid Chloride**. As a critical intermediate in the synthesis of the pyrethroid insecticide Deltamethrin, ensuring the purity and stability of **Deltamethric Acid Chloride** is paramount for the quality of the final active pharmaceutical ingredient (API).[1] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in quality control and stability testing environments.[2] All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction

Deltamethrin is a potent, synthetic Type II pyrethroid insecticide used extensively in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[5][6] The synthesis of Deltamethrin involves the esterification of Deltamethric Acid with an appropriate cyanohydrin.[1] **Deltamethric Acid Chloride**, (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, is the highly reactive acid chloride intermediate in this process.[7][8] Its purity directly impacts the yield and impurity profile of the final Deltamethrin product.

Due to its high reactivity, particularly its susceptibility to hydrolysis, a reliable and stability-indicating analytical method is crucial for monitoring its quality.[1] An analytical procedure's objective is to demonstrate its fitness for the intended purpose.[2][9] This application note addresses this need by providing a comprehensive, validated HPLC method. A stability-indicating method is an analytical procedure capable of distinguishing the main active ingredient from all potential degradation products.[10]

Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[2] This is a mandatory requirement for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[11][12][13] The core parameters evaluated in this study are based on the ICH Q2(R1) and the recently revised Q2(R2) guidelines and include:[2][11][14][15]

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [11]
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.^[2]

Analytical Method and Experimental Protocol

A reversed-phase HPLC method with UV detection was selected for its widespread availability, high precision, and suitability for chromophoric compounds like **Deltamethric Acid Chloride** and its potential degradants.

Reagents, Standards, and Equipment

- Reagents: HPLC grade acetonitrile and water were used. Orthophosphoric acid (85%) was of analytical grade.
- Standards: Well-characterized reference standard of **Deltamethric Acid Chloride** (purity >99%) and Deltamethric Acid were obtained.
- Equipment: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (80:20, v/v) with 0.1% Orthophosphoric Acid
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Column Temperature	30 °C
Injection Volume	10 µL
Run Time	10 minutes

Rationale for Choices: A C18 column was chosen for its excellent resolving power for moderately non-polar compounds. The mobile phase composition provides a good balance of elution strength and peak shape. The addition of orthophosphoric acid helps to suppress the ionization of any carboxylic acid degradant, ensuring symmetrical peak shapes. A detection wavelength of 220 nm was selected to provide good sensitivity for both the analyte and its primary degradant.

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **Deltamethric Acid Chloride** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Note: Due to the hydrolytic instability of the acid chloride, this solution should be prepared fresh and used immediately.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations for the linearity study.
- Sample Solution: Prepare sample solutions by accurately weighing the material, dissolving it in acetonitrile, and diluting with the mobile phase to a target concentration within the linear range (e.g., 100 µg/mL).

Method Validation: Protocols and Results

The validation protocol was executed to demonstrate the method's suitability for its intended purpose.

System Suitability

- Protocol: Before each validation run, a system suitability test was performed by injecting the 100 µg/mL standard solution five times.
- Acceptance Criteria:
 - Relative Standard Deviation (RSD) of the peak area: $\leq 2.0\%$
 - Tailing factor: ≤ 2.0
 - Theoretical plates: ≥ 2000
- Results: All system suitability criteria were met throughout the validation study, indicating the system was performing adequately.

Specificity and Stability-Indicating Properties

- Protocol: To demonstrate specificity, forced degradation studies were conducted.^[16] Samples of **Deltamethric Acid Chloride** were subjected to the following stress conditions:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
 - Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
 - Thermal Degradation: Solid sample heated at 105°C for 24 hours.
 - Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours. The stressed samples were then analyzed alongside an unstressed sample and a blank. Peak purity was evaluated using a PDA detector.
- Results: Significant degradation was observed under hydrolytic (acid and base) conditions, with the primary degradant identified as Deltamethric Acid. The method was able to

successfully separate the **Deltamethric Acid Chloride** peak from the degradant peak and from peaks generated under other stress conditions. The resolution between **Deltamethric Acid Chloride** and its closest eluting degradant was >2.0. Peak purity analysis confirmed the main peak was spectrally pure in all cases, confirming the stability-indicating nature of the method.[10]

Linearity

- Protocol: A series of five solutions ranging from 25 µg/mL to 150 µg/mL (50%, 75%, 100%, 125%, 150% of the target concentration) were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.
- Results:

Parameter	Result
Range	25 - 150 µg/mL
Regression Equation	$y = 25418x - 1235$
Correlation Coefficient (r^2)	0.9997

The high correlation coefficient indicates excellent linearity across the specified range.

Accuracy (Recovery)

- Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Triplicate samples were prepared for each level and the percent recovery was calculated.[11]
- Results:

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80% (n=3)	80.1	79.5	99.25
100% (n=3)	100.2	100.8	100.60
120% (n=3)	120.3	119.5	99.33
Average Recovery	99.73%		

The results demonstrate a high degree of accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Precision

- Protocol:
 - Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
 - Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using different equipment.

- Results:

Precision Type	n	Mean Assay (%)	% RSD
Repeatability	6	99.8	0.45%
Intermediate Precision	6	100.3	0.68%

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

LOD and LOQ

- Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$), where σ is the

standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

- Results:

Parameter	Result
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantitation (LOQ)	1.5 µg/mL

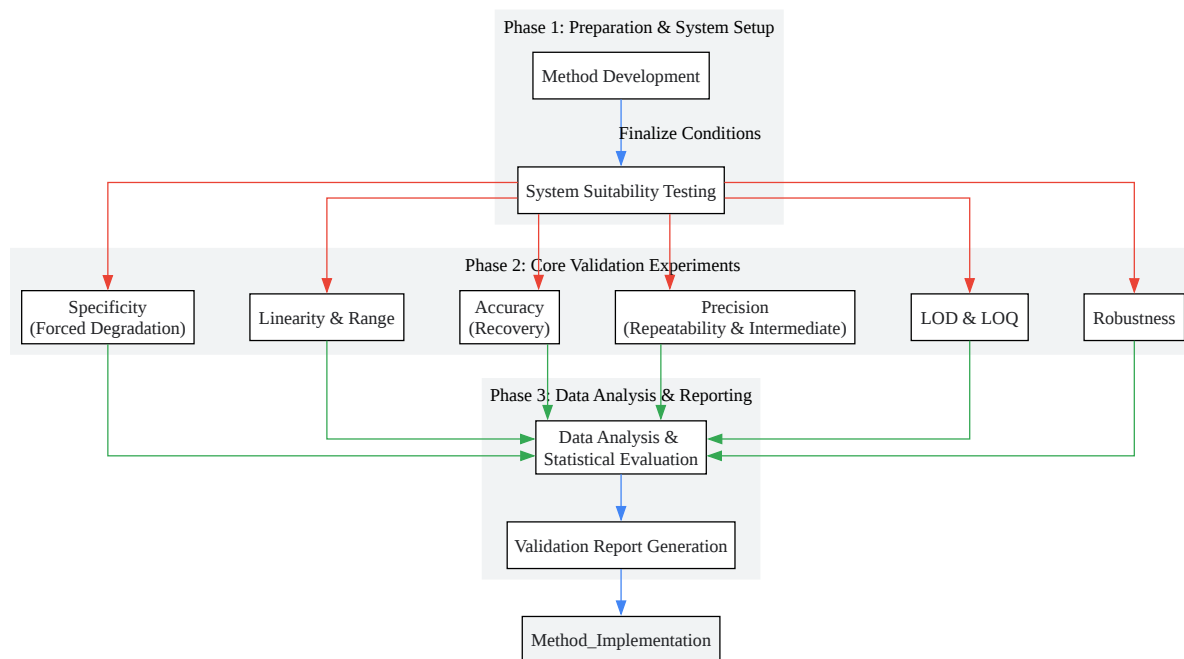
The method demonstrates sufficient sensitivity for the quantification of low-level impurities.

Robustness

- Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions.^[2] The parameters varied included:
 - Flow rate (± 0.1 mL/min)
 - Column temperature (± 2 °C)
 - Mobile phase composition ($\pm 2\%$ Acetonitrile)
- Results: The system suitability parameters (tailing factor, theoretical plates) and assay results remained within the acceptance criteria for all variations, demonstrating the method's robustness for routine use.

Visualization of Workflow

The overall process for validating this analytical method is depicted in the following workflow diagram.



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Caption: Workflow for Analytical Method Validation.

Conclusion

The RP-HPLC method described for the analysis of **Deltamethric Acid Chloride** has been successfully validated according to ICH guidelines. The method is proven to be specific, linear,

accurate, precise, and robust, and its stability-indicating nature makes it highly suitable for routine quality control analysis and for monitoring the stability of **Deltamethric Acid Chloride** in various conditions. This validated method provides a reliable tool for ensuring the quality of this critical synthetic intermediate.

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